molecular formula C21H15N3O2S B2398419 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1428359-09-4

2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile

Cat. No. B2398419
CAS RN: 1428359-09-4
M. Wt: 373.43
InChI Key: NNUQTGHIXHHIFZ-UHFFFAOYSA-N
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Description

“2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile” is a chemical compound that belongs to the class of benzothiadiazine-1,1-dioxides . The benzothiadiazine-1,1-dioxide scaffold has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Scientific Research Applications

Toxicological Evaluation and Safety for Use in Food and Beverage Applications A study evaluated the toxicological profiles of structurally related flavors for assessing their safety in food and beverage applications, highlighting the importance of such evaluations for new chemical entities potentially used in consumer products (Arthur et al., 2015).

Synthesis and Anticancer Activities Research on the synthesis of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones demonstrates the exploration of thiadiazine derivatives for anticancer activity, pointing to the therapeutic potential of similar compounds (Kamal et al., 2011).

Molecular Iodine Promoted Divergent Synthesis A study on the molecular iodine-mediated oxidative cyclization of certain compounds, leading to new classes of thiadiazines, showcases the versatility of chemical reactions involving thiadiazine derivatives and may suggest pathways for the synthesis or functionalization of the compound (Naresh et al., 2014).

Photochemistry of Phenyl-Substituted Thiadiazoles Investigations into the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, resulting in various products through photoinduced reactions, indicate the potential for photochemical applications or studies of similar compounds (Pavlik et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a lipid kinase, involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. It also acts as an inhibitor of PI3Kδ , thereby affecting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

The compound’s action on AMPA receptors can affect various neurological pathways, potentially influencing cognitive function, memory, and learning. Its inhibitory action on PI3Kδ affects the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Result of Action

The modulation of AMPA receptors can lead to enhanced synaptic transmission, potentially improving cognitive function . The inhibition of PI3Kδ can lead to altered cell growth and survival, which could have implications in conditions like cancer .

properties

IUPAC Name

2-[(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c22-14-17-10-4-5-11-18(17)15-24-23-21(16-8-2-1-3-9-16)19-12-6-7-13-20(19)27(24,25)26/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQTGHIXHHIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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